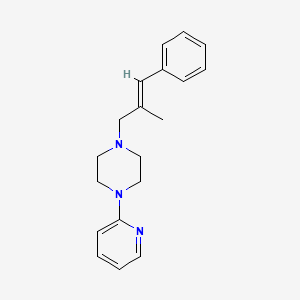
5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as dimethylcyclohexanedione phenylsemicarbazone (DCPSC) and has been synthesized through different methods. The purpose of
Mechanism of Action
The mechanism of action of 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper nerve function. Inhibition of these enzymes leads to an increase in acetylcholine levels, which can improve nerve function and cognitive performance.
Biochemical and Physiological Effects:
5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been shown to possess antioxidant and anti-inflammatory properties, which can protect cells from damage caused by oxidative stress and inflammation. 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has also been shown to possess antitumor activity, which can inhibit the growth and proliferation of cancer cells. In addition, 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been shown to improve nerve function and cognitive performance by increasing acetylcholine levels.
Advantages and Limitations for Lab Experiments
One advantage of using 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) in lab experiments is its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This can be useful in studying the role of these enzymes in nerve function and cognitive performance. One limitation of using 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone). One direction is to study the potential applications of 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential applications of 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) in the treatment of inflammation-related diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) and its potential toxicity.
Synthesis Methods
5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) can be synthesized through different methods, including the reaction of 5,5-dimethyl-1,3-cyclohexanedione with phenylsemicarbazide in the presence of acetic acid. The reaction yields a yellow solid that can be recrystallized using ethanol. Another method involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with phenylhydrazine in the presence of ethanol and acetic acid. The reaction yields a yellow solid that can be recrystallized using ethanol.
Scientific Research Applications
5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been shown to possess antitumor activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. In pharmacology, 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been shown to possess antioxidant and anti-inflammatory properties. In biochemistry, 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
properties
IUPAC Name |
1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2)9-12(8-13(19)10-15)17-18-14(20)16-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H2,16,18,20)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVAECSIQTJER-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)NC2=CC=CC=C2)CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)NC2=CC=CC=C2)/CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)


![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)
![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)
